3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride
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Overview
Description
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride is an organic compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a bromopyridine moiety attached to an oxetane ring, which is further linked to an amine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride typically involves multiple steps, starting with the bromination of pyridine derivatives. The brominated pyridine is then subjected to a series of reactions to introduce the oxetane ring and the amine group. Common reagents used in these reactions include bromine, oxetane precursors, and amine sources. The final step involves the formation of the dihydrochloride salt to enhance the compound’s properties .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxetane compounds.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes and receptors, modulating their activity. The oxetane ring and amine group contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride
- 3-(5-Bromopyridin-2-yl)methyl oxetan-3-ol
Uniqueness
Compared to similar compounds, 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride stands out due to its unique substitution pattern on the pyridine ring and the presence of the dihydrochloride form. These features enhance its solubility, stability, and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11BrCl2N2O |
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Molecular Weight |
301.99 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O.2ClH/c9-7-1-6(2-11-3-7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
InChI Key |
OPVKGWJIZAKHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CN=C2)Br)N.Cl.Cl |
Origin of Product |
United States |
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